1-phenyl-1H-pyrazol-5-ol
Overview
Description
1-phenyl-1H-pyrazol-5-ol is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and one hydroxyl group. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-phenyl-1H-pyrazol-5-ol can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation . Another method includes the condensation of 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes using catalysts such as sodium acetate or ammonium acetate .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs green chemistry principles to minimize environmental impact. For example, the use of 1,3-disulfonic acid imidazolium tetrachloroaluminate as a catalyst in a one-pot reaction has been reported to be efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-phenyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions
Major Products Formed
Oxidation: Formation of phenylpyrazole ketones or aldehydes.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenylpyrazoles
Scientific Research Applications
1-phenyl-1H-pyrazol-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds
Biology: Exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties
Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and inflammation
Industry: Utilized in the development of agrochemicals and coordination compounds
Mechanism of Action
The mechanism of action of 1-phenyl-1H-pyrazol-5-ol involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its biological effects. The compound’s structure allows it to participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
1-phenyl-1H-pyrazol-3-ol: Similar structure but with the hydroxyl group at a different position, leading to different reactivity and properties.
3-methyl-1-phenyl-1H-pyrazol-5-ol: Contains a methyl group, which affects its chemical behavior and applications.
4,4’-(arylmethylene)bis(1H-pyrazol-5-ol): A bis-pyrazole derivative with enhanced biological activities.
Uniqueness
1-phenyl-1H-pyrazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
2-phenyl-1H-pyrazol-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-9-6-7-10-11(9)8-4-2-1-3-5-8/h1-7,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPGQKHPPSSCBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876-93-7 | |
Record name | 1-phenyl-1H-pyrazol-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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